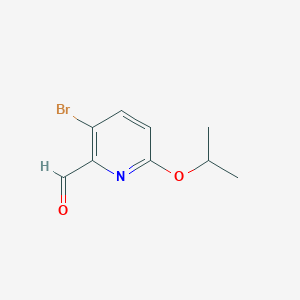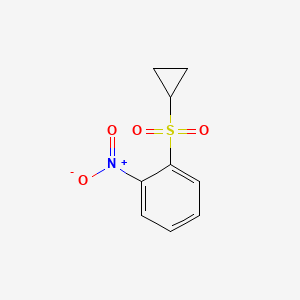
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrole ring substituted with hydroxy, oxo, and nitrile groups. Its molecular formula is C5H4N2O2, and it has a molecular weight of 124.1 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides under specific conditions. For instance, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Another method includes the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The nitrile group can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, its aldose reductase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition is crucial in managing complications related to diabetes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Diethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
Uniqueness
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, oxo, and nitrile groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H4N2O2 |
|---|---|
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2O2/c6-1-3-4(8)2-7-5(3)9/h8H,2H2,(H,7,9) |
Clave InChI |
GYMIEHKBQRAQAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)







![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)



